3-(3-Chloro-4-hydroxyphenyl)propanoic acid
Overview
Description
3-(3-Chloro-4-hydroxyphenyl)propanoic acid is a natural product found in Streptomyces coelicolor and Streptomyces albidoflavus with data available.
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit antimicrobial properties , suggesting that the targets could be certain enzymes or proteins essential for the survival of microorganisms.
Biochemical Pathways
Given its potential antimicrobial properties , it may interfere with essential biochemical pathways in microorganisms, leading to their death. The downstream effects could include disruption of cell wall synthesis, protein synthesis, or other vital processes.
Pharmacokinetics
As a carboxylic acid, it might undergo metabolism via conversion to a coenzyme A (CoA) derivative, which is a common metabolic pathway for carboxylic acids . These properties significantly impact the bioavailability of the compound, determining how effectively it can exert its effects in the body.
Result of Action
Based on its potential antimicrobial properties , it may lead to the death of microorganisms by disrupting essential cellular processes.
Biochemical Analysis
Biochemical Properties
3-(3-Chloro-4-hydroxyphenyl)propanoic acid is believed to interact with various enzymes, proteins, and other biomolecules. Specific interactions have not been fully elucidated . The compound’s phenolic group potentially confers significant antioxidative potential, which is important for modulating oxidative stress pathways in various biochemical reactions .
Cellular Effects
It has been suggested that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is known that the compound is a microbial metabolite of certain flavonoids
Properties
IUPAC Name |
3-(3-chloro-4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFMGDDKGCCBRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of discovering chlorinated derivatives of 3-phenylpropanoic acid like 3-(3-Chloro-4-hydroxyphenyl)propanoic acid in a marine actinomycete?
A1: The discovery of this compound and other chlorinated 3-phenylpropanoic acid derivatives from Streptomyces coelicolor LY001 is significant for several reasons:
- Novelty: These compounds represent the first reported instances of naturally occurring chlorinated phenylpropanoic acid derivatives. [] This expands our understanding of the chemical diversity and biosynthetic capabilities of marine actinomycetes.
- Antimicrobial potential: These compounds exhibited selective antimicrobial activity against Escherichia coli and Staphylococcus aureus. [] This highlights their potential as leads for the development of new antibiotics, particularly given the rise of antibiotic resistance.
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